molecular formula C24H27BrNP B1320123 Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide CAS No. 23072-03-9

Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide

Cat. No. B1320123
CAS RN: 23072-03-9
M. Wt: 440.4 g/mol
InChI Key: HKLRVZSQJCQGQN-UHFFFAOYSA-M
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Description

Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide is a chemical compound . It is used in various applications in life sciences .


Physical And Chemical Properties Analysis

The physical and chemical properties of Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide include its density, melting point, boiling point, and more .

Safety And Hazards

The safety data for Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide is not explicitly mentioned in the available resources .

properties

IUPAC Name

triphenyl(2-pyrrolidin-1-ylethyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NP.BrH/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)21-20-25-18-10-11-19-25;/h1-9,12-17H,10-11,18-21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLRVZSQJCQGQN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597921
Record name Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide

CAS RN

23072-03-9
Record name Phosphonium, triphenyl[2-(1-pyrrolidinyl)ethyl]-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23072-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonium, triphenyl[2-(1-pyrrolidinyl)ethyl]-, bromide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-phenoxyethyl bromide (90.6 g, 0.45 mol), triphenylphosphine (119.2 g, 0.45 mol), and phenol (854 g) was heated to a melt and then stirred over a hot oil bath (107-114° C.) for ˜24 h. The reaction mixture was extracted with 6:1 heptane/EtOAc (3×2 L), 9:1 heptane/EtOAc (3×0.5 L), and heptane (300 mL) to give an oil that solidified. After dissolving the reaction mixture in DMSO, the mixture was warmed, treated with pyrrolidine (150 mL), and stirred over a hot oil bath (50-55° C.) for 1.5 h. The reaction mixture was cooled to room temperature, seeded for crystallization, and treated slowly and intermittently with increasing amounts of t-butyl methyl ether (TBME) until it was evident that crystallization was complete. The solid was filtered, washed with TBME and then with heptane, and vacuum dried to give 90.27 g of the desired product. The structure was confirmed by 1H NMR.
Quantity
90.6 g
Type
reactant
Reaction Step One
Quantity
119.2 g
Type
reactant
Reaction Step One
Quantity
854 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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